Cas no 874-66-8 (2-Methyl-3-(2-furyl)acrolein)

2-Methyl-3-(2-furyl)acrolein structure
2-Methyl-3-(2-furyl)acrolein structure
Produktname:2-Methyl-3-(2-furyl)acrolein
CAS-Nr.:874-66-8
MF:C8H8O2
MW:136.147922515869
MDL:MFCD00063240
CID:83163
PubChem ID:6435828

2-Methyl-3-(2-furyl)acrolein Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methyl-3-(2-furyl)propenal
    • 2-Methyl-3-(2-furyl)propenal, [2-Methyl-3-(2-furyl)acrolein]
    • 2-Methyl-3-(2-furyl)acrolein
    • 3-(2-Furanyl)-2-methyl-2-propenal
    • (Z)-3-(furan-2-yl)-2-methylprop-2-enal
    • 2-Furfurylidenepropionaldehyde
    • 2-Methyl-3-furylacrolein
    • 3-Furanacrolein,2-methyl
    • FEMA No. 2704
    • Furfurylidene-2-propanal
    • Furfurylidine-2-propanal
    • 2-methyl-3-furanacrolei
    • 3-(2-furanyl)-2-methyl-2-propena
    • 2-Methyl-3-(α-furyl)propenal-2
    • 3-(2-(Furanyl)-2-methyl-2-propenal
    • 3-(2-Furyl)-2-methylprop-2-enal
    • 2-Furanacrolein, α-methyl- (6CI, 7CI, 8CI)
    • 3-(2-Furanyl)-2-methyl-2-propenal (ACI)
    • 2-Methyl-3-(2-furyl)-2-propenal
    • 2-Methyl-3-(2-furyl)-propenal
    • 3-(Furan-2-yl)-2-methylacrylaldehyde
    • α-Methyl-β-(2-furyl)acrolein
    • MDL: MFCD00063240
    • Inchi: 1S/C8H8O2/c1-7(6-9)5-8-3-2-4-10-8/h2-6H,1H3
    • InChI-Schlüssel: ZNBXZUKDRRRQJK-UHFFFAOYSA-N
    • Lächelt: O=CC(C)=CC1=CC=CO1
    • BRN: 2438

Berechnete Eigenschaften

  • Genaue Masse: 136.05200
  • Monoisotopenmasse: 136.05243
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 149
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nichts
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 30.2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.073±
  • Siedepunkt: 220 ºC
  • Flammpunkt: 93 ºC
  • Brechungsindex: 1.6140
  • PSA: 30.21000
  • LogP: 1.88180
  • FEMA: 2704 | 2-METHYL-3(2-FURYL)ACROLEIN
  • Löslichkeit: Nicht bestimmt

2-Methyl-3-(2-furyl)acrolein Sicherheitsinformationen

  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36/37/39
  • RTECS:LT8530600
  • TSCA:Yes
  • Risikophrasen:R22; R36/37/38

2-Methyl-3-(2-furyl)acrolein Zolldaten

  • HS-CODE:2932190090
  • Zolldaten:

    China Zollkodex:

    2932190090

    Übersicht:

    293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

2-Methyl-3-(2-furyl)acrolein Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10125-10g
2-Methyl-3-(2-furyl)propenal, 97%
874-66-8 97%
10g
¥419.00 2023-03-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10125-50g
2-Methyl-3-(2-furyl)propenal, 97%
874-66-8 97%
50g
¥1737.00 2023-03-10
SHENG KE LU SI SHENG WU JI SHU
sc-396508-10g
α-Methylfurylacrolein,
874-66-8
10g
¥677.00 2023-09-05
Aaron
AR003IB8-50g
(E)-3-(2-furyl)-2-methyl-2-propenal
874-66-8 97%
50g
$289.00 2025-02-10
Aaron
AR003IB8-10g
(E)-3-(2-furyl)-2-methyl-2-propenal
874-66-8 97%
10g
$84.00 2025-02-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10125-250g
2-Methyl-3-(2-furyl)propenal, 97%
874-66-8 97%
250g
¥7135.00 2023-03-10
abcr
AB117927-10 g
2-Methyl-3-(2-furyl)propenal, 97%; .
874-66-8 97%
10g
€63.50 2023-06-24
TRC
M241285-2.5g
2-Methyl-3-(2-furyl)acrolein
874-66-8
2.5g
$ 60.00 2022-06-04
abcr
AB117927-50 g
2-Methyl-3-(2-furyl)propenal, 97%; .
874-66-8 97%
50g
€143.00 2023-06-24
Enamine
EN300-395328-5.0g
3-(furan-2-yl)-2-methylprop-2-enal
874-66-8
5.0g
$859.0 2023-03-02

2-Methyl-3-(2-furyl)acrolein Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 48 h, rt
Referenz
Selective C-H activation of unprotected allylamines by control of catalyst speciation
Landge, Vinod G.; et al, ChemRxiv, 2023, 1, 1-9

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cesium carbonate ,  Diaqua[5-(1H-1,2,3-triazol-1-yl)-1,3-benzenedicarboxylato(2-)-κO1,κO′1]cobalt Solvents: 1-Propanol ;  4 h, 0.3 MPa, 140 °C
Referenz
Selective transformation of renewable furfural catalyzed by diverse active species derived from 2D Co-based metal-organic frameworks
Ning, Liangmin; et al, Journal of Catalysis, 2017, 352, 480-490

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Lithium hydroxide ,  Copper oxide (Cu2O) Solvents: 1-Propanol ;  4 h, 0.3 MPa, 60 °C
Referenz
From C5 to C7-11: Selective Carbon-Chain Increasing via Copper-Mediated Aerobic Oxidative Condensation of Biomass-Derived Furfural and Straight-Chain Alcohols
Shi, Jing; et al, ACS Catalysis, 2022, 12(10), 6029-6035

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium oxide (PdO) ,  Titania ;  0.3 MPa, rt → 140 °C; 4 h, 140 °C
Referenz
Selective carbon-chain increasing of renewable furfural utilizing oxidative condensation reaction catalyzed by mono-dispersed palladium oxide
Tong, Xinli; et al, Molecular Catalysis, 2019, 477,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of 2-methyl-3-(2-furyl)-2-propene-1-ol
Peng, Mengxia; et al, Guangzhou Huagong, 2004, 32(1), 20-22

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Mg Al Hydrotalcite Solvents: Dimethylformamide ;  1 h, 373 K
Referenz
One-pot synthesis of furfural derivatives from pentoses using solid acid and base catalysts
Shirotori, Mahiro; et al, Catalysis Science & Technology, 2014, 4(4), 971-978

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Iron chloride (FeCl3) ,  Ferrous chloride ,  Chloroauric acid ;  0.3 MPa, rt; 4 h, 140 °C
Referenz
A tunable process: catalytic transformation of renewable furfural with aliphatic alcohols in the presence of molecular oxygen
Tong, Xinli; et al, Chemical Communications (Cambridge, 2015, 51(17), 3674-3677

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Referenz
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Referenz
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO)
2.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Referenz
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Potassium bicarbonate ,  Hydroxylapatite (Ca5(OH)(PO4)3) ,  Ferrous oxide ,  Platinum Solvents: 1-Propanol ;  4 h, 0.3 MPa, 140 °C
Referenz
A smart catalyst system for the valorization of renewable furfural in aliphatic alcohols
Liu, Zonghui; et al, Catalysis Science & Technology, 2016, 6(4), 1214-1221

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO)
2.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Referenz
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1,10-Phenanthroline ,  Cobalt diacetate ,  Cesium carbonate ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  4 h, 0.3 atm, 140 °C
Referenz
Sustainable and Cost-Effective Protocol for Cascade Oxidative Condensation of Furfural with Aliphatic Alcohols
Yu, Linhao; et al, ACS Sustainable Chemistry & Engineering, 2016, 4(4), 1894-1898

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Chromium ,  Amberlyst 15 ,  Mg Al Hydrotalcite Solvents: Dimethylformamide ;  3 h, 373 K
2.1 Catalysts: Mg Al Hydrotalcite Solvents: Dimethylformamide ;  1 h, 373 K
Referenz
One-pot synthesis of furfural derivatives from pentoses using solid acid and base catalysts
Shirotori, Mahiro; et al, Catalysis Science & Technology, 2014, 4(4), 971-978

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO)
2.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Referenz
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: (OC-6-42)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… Solvents: Toluene ;  16 h, 140 °C
Referenz
Synthesizing carbonyl furan derivatives by a dehydrogenative coupling reaction
Li, Xinyan; et al, Organic & Biomolecular Chemistry, 2022, 20(33), 6542-6546

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Iron ,  Carbon Solvents: Ethanol ;  rt → 140 °C; 4 h, 0.3 MPa, 140 °C
Referenz
Versatile catalysis of iron: tunable and selective transformation of biomass-derived furfural in aliphatic alcohol
Zhang, Zhenya; et al, Green Chemistry, 2018, 20(13), 3092-3100

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Referenz
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Iron oxide ,  Iron ;  24 h, 0.5 MPa, 180 °C
Referenz
Fe/FeOx embedded in LDH catalyzing C-C bond forming reactions of furfural with alcohols in the absence of a homogeneous base
Zhong, Yang; et al, Molecular Catalysis, 2020, 493,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO)
2.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Referenz
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

2-Methyl-3-(2-furyl)acrolein Raw materials

2-Methyl-3-(2-furyl)acrolein Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.